Ethyl (1-hydroxycyclononyl)acetate
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Overview
Description
Ethyl (1-hydroxycyclononyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is characterized by its unique structure, which includes a cyclononyl ring with a hydroxyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-hydroxycyclononyl)acetate can be achieved through the esterification of 1-hydroxycyclononylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-hydroxycyclononyl)acetate undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other hydride reagents.
Transesterification: Alcohols in the presence of an acid catalyst.
Major Products
Hydrolysis: 1-Hydroxycyclononylacetic acid and ethanol.
Reduction: 1-Hydroxycyclononylmethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl (1-hydroxycyclononyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxycyclononyl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced by hydride transfer, resulting in the formation of an alcohol .
Comparison with Similar Compounds
Ethyl (1-hydroxycyclononyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl Butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Uniqueness
This compound is unique due to its cyclononyl ring structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate and methyl butyrate.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
112296-55-6 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclononyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-2-16-12(14)11-13(15)9-7-5-3-4-6-8-10-13/h15H,2-11H2,1H3 |
InChI Key |
YZRKXLZSKUNLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCCCCC1)O |
Origin of Product |
United States |
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